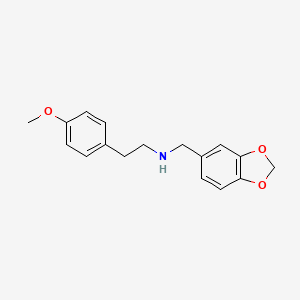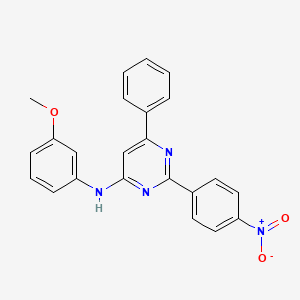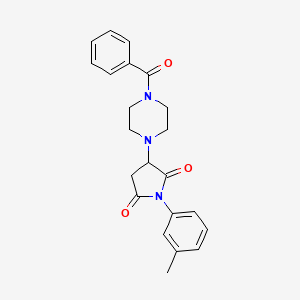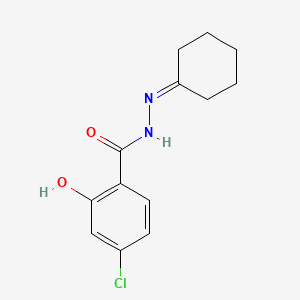![molecular formula C20H25BrN2O2 B5043045 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5043045.png)
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is a complex organic compound that features a bromine atom, a methoxy group, and a piperazine ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves multiple steps. One common approach is to start with the bromination of a suitable phenol derivative, followed by the introduction of the methoxy group through methylation. The piperazine ring is then introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the brominated phenol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromine and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-phenol
- 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-hydroxyphenol
- 4-chloro-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Uniqueness
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-14-5-4-6-18(15(14)2)23-9-7-22(8-10-23)13-16-11-17(21)12-19(25-3)20(16)24/h4-6,11-12,24H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEVEIUHJHAXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Nitrophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5042974.png)



![methyl 4-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5042997.png)
![N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5042998.png)
![2-(benzylthio)-N-[2-(tert-butylthio)ethyl]acetamide](/img/structure/B5043004.png)
![methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate](/img/structure/B5043007.png)
![N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B5043010.png)
![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B5043025.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5043027.png)
![3-{[(2-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5043031.png)
![5-(2-fluorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5043039.png)
